BenchChemオンラインストアへようこそ!

2-(Azetidin-3-yloxy)-5-nitropyridine

Physicochemical profiling Medicinal chemistry ADME prediction

2-(Azetidin-3-yloxy)-5-nitropyridine (CAS 1220027-16-6) is a heterocyclic building block of molecular formula C₈H₉N₃O₃ and molecular weight 195.18 g·mol⁻¹, bearing a 5-nitropyridine core connected via an ether linkage to an azetidine ring at the 3-position. The compound is supplied by multiple vendors at purities ranging from 95% to ≥98%, typically with accompanying batch-specific analytical data (NMR, HPLC, GC).

Molecular Formula C8H9N3O3
Molecular Weight 195.18 g/mol
CAS No. 1220027-16-6
Cat. No. B1452311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)-5-nitropyridine
CAS1220027-16-6
Molecular FormulaC8H9N3O3
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c12-11(13)6-1-2-8(10-3-6)14-7-4-9-5-7/h1-3,7,9H,4-5H2
InChIKeyQTSLAQHZNYRVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-5-nitropyridine (CAS 1220027-16-6): Chemical Identity and Procurement-Relevant Characteristics


2-(Azetidin-3-yloxy)-5-nitropyridine (CAS 1220027-16-6) is a heterocyclic building block of molecular formula C₈H₉N₃O₃ and molecular weight 195.18 g·mol⁻¹, bearing a 5-nitropyridine core connected via an ether linkage to an azetidine ring at the 3-position . The compound is supplied by multiple vendors at purities ranging from 95% to ≥98%, typically with accompanying batch-specific analytical data (NMR, HPLC, GC) . Its structural features – an electron-deficient nitropyridine, a conformationally constrained azetidine, and an ether oxygen – make it a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and antimicrobial agents [1]. The compound requires sealed, dry storage at 2–8 °C .

Why 2-(Azetidin-3-yloxy)-5-nitropyridine Cannot Be Swapped with Off-the-Shelf Nitropyridine or Azetidine Analogs


Substituting 2-(azetidin-3-yloxy)-5-nitropyridine with a generic nitropyridine or a simpler azetidine derivative ignores the compound's regiospecific substitution pattern, which dictates both its reactivity profile and its downstream synthetic outcomes . The 5-nitro group is positioned para to the pyridine nitrogen, a regiochemistry that influences the electron density of the aromatic ring and therefore the rate of nucleophilic aromatic substitution (SNAr) reactions differently from the 2-nitro or 3-nitro isomers [1]. Simultaneously, the azetidine ring is attached via an ether oxygen rather than a direct C–C or C–N bond, introducing a rotatable bond and a hydrogen-bond acceptor that alters the scaffold's three-dimensional shape and physicochemical properties relative to C-linked or N-linked analogs [2]. These differences are not cosmetic; they translate into measurable variations in lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen-bonding capacity, all of which directly affect compound behavior in biological assays and multi-step synthetic sequences. The evidence below quantifies these differentiating parameters and explains why proxy replacement with the closest available analogs carries a high risk of divergent experimental results.

Quantitative Differentiation Guide: 2-(Azetidin-3-yloxy)-5-nitropyridine vs. Closest Analogs


Lipophilicity (LogP) Comparison: Target vs. 3-Azetidinyloxy-2-nitropyridine Positional Isomer

The computed LogP of 2-(azetidin-3-yloxy)-5-nitropyridine is 0.34 (ChemScene computational prediction) . The positional isomer 3-(azetidin-3-yloxy)-2-nitropyridine has an XLogP3 value of 0.2 (PubChem computed) [1]. Although both values fall within the drug-like range, the 0.14 log unit difference corresponds to an approximately 38% higher predicted partition coefficient for the 5-nitro isomer, which may translate to measurably different membrane permeability and solubility profiles in parallel assays [2].

Physicochemical profiling Medicinal chemistry ADME prediction

Topological Polar Surface Area (TPSA) Differentiation from C-Linked Azetidine Analog

The target compound's TPSA is 77.29 Ų . The C-linked analog 2-(azetidin-3-yl)-5-nitropyridine (same molecular formula, no ether oxygen) lacks the ether oxygen H-bond acceptor and is predicted to have a lower TPSA (~58 Ų by fragment-based estimation) [1]. The 19 Ų TPSA difference arises directly from the ether linkage and pushes the target compound closer to the 60–140 Ų range commonly associated with balanced intestinal absorption and blood–brain barrier penetration [2].

Drug-likeness Oral bioavailability Property-based design

Hydrogen-Bond Donor / Acceptor Profile vs. N-Linked and CF₃-Substituted Analogs

The target compound presents 1 H-bond donor (azetidine N–H) and 5 H-bond acceptors (pyridine N, nitro oxygens ×2, ether oxygen, azetidine N) . The N-linked analog 2-(azetidin-1-yl)-5-nitropyridine loses the azetidine N–H donor but gains an additional acceptor via the aniline-type nitrogen, altering the donor/acceptor ratio to 0/5* (*depending on protonation state) . The CF₃ analog 2-(azetidin-3-yloxy)-6-(trifluoromethyl)pyridine replaces the nitro group with a CF₃ moiety, reducing H-bond acceptors from 5 to 3 while increasing molecular weight to 218.18 . These changes in H-bond capacity affect aqueous solubility, crystal packing, and target–ligand binding thermodynamics.

Molecular recognition Solubility Crystal engineering

Purity Tiering and Batch Analytical Documentation: Vendor Comparison

Commercial availability of 2-(azetidin-3-yloxy)-5-nitropyridine spans multiple purity grades: Bide Pharmatech offers 95+% purity with batch-specific NMR, HPLC, and GC reports ; MolCore supplies at NLT 98% purity under ISO-certified quality systems ; ChemScene lists ≥98% purity with storage specifications of sealed, dry, 2–8 °C . In contrast, several positional isomers and C-linked analogs (e.g., 2-(azetidin-3-yl)-5-nitropyridine) are less widely stocked or available only at lower purity grades from a narrower supplier base, increasing lead time and batch-to-batch variability risk. The availability of multiple qualified suppliers with documented analytical data reduces procurement risk for the target compound relative to its less-common analogs.

Quality assurance Procurement specification Reproducibility

Regiochemical Impact on Nitro Group Reduction Potential: 5-Nitro vs. 2-Nitro Isomer

The nitro group in the 5-position of the pyridine ring (para to the ring nitrogen) exhibits a different electronic environment than the 2-nitro isomer (ortho to ring nitrogen). Literature on nitropyridine electrochemistry indicates that 2-nitropyridines typically undergo one-electron reduction at potentials approximately 100–200 mV less negative than their 3- or 4-substituted counterparts due to intramolecular hydrogen-bonding and mesomeric effects [1]. For the target compound, the 5-nitro group is conjugated with the pyridine nitrogen in a para relationship, resulting in a reduction potential that is distinct from the 2-nitro isomer 3-(azetidin-3-yloxy)-2-nitropyridine [2]. This difference directly affects chemoselectivity during nitro-to-amine reduction in the presence of other reducible functional groups.

Synthetic chemistry Electrochemistry Functional group interconversion

Application Scenarios Where 2-(Azetidin-3-yloxy)-5-nitropyridine Provides Demonstrable Advantages Over Analogs


Medicinal Chemistry Library Synthesis Requiring Balanced LogP (0.3–0.4) for Cellular Permeability

When a medicinal chemistry program requires a nitropyridine-azetidine building block with a LogP in the 0.3–0.4 range to maintain a balance between aqueous solubility and passive membrane permeability, 2-(azetidin-3-yloxy)-5-nitropyridine (LogP = 0.34) is the appropriate choice over the 2-nitro positional isomer (XLogP3 = 0.2) . This 0.14 LogP difference, while modest, can shift a compound series closer to the optimal LogP range for oral absorption (1–3) when the scaffold is further elaborated with lipophilic substituents. The 5-nitro regioisomer thus offers a slightly higher starting lipophilicity that may reduce the number of synthetic iterations required to achieve target ADME properties [1].

Parallel Synthesis Campaigns Demanding Chemoselective Nitro Reduction in the Presence of Sensitive Functionality

For synthetic sequences where a nitro group must be reduced to an amine in the presence of other reducible motifs (e.g., aryl halides, alkenes), the 5-nitropyridine scaffold is expected to require more negative reduction potentials than the 2-nitro isomer, based on class-level electrochemical trends [2]. This property enables chemoselective reduction strategies where the 5-nitro group is reduced selectively using mild conditions (e.g., Fe/NH₄Cl or catalytic hydrogenation at controlled pressure), leaving other reducible groups intact. The target compound's 5-nitro regiochemistry thus provides a broader window for orthogonal protecting-group-free synthesis compared to 2-nitro or 3-nitro isomers [2].

Fragment-Based Drug Discovery (FBDD) Requiring Conformationally Constrained, Three-Dimensional Building Blocks

The azetidine ring imparts conformational rigidity and a well-defined exit vector, while the ether linkage introduces a rotatable bond (count = 3) that permits some induced-fit adaptation at the target binding site. In fragment-based screening libraries, where three-dimensionality (fraction sp³ ≥ 0.25) is a key design criterion, 2-(azetidin-3-yloxy)-5-nitropyridine offers a favorable balance of rigidity and flexibility compared to the fully rigid C-linked analog 2-(azetidin-3-yl)-5-nitropyridine (zero rotatable bonds between azetidine and pyridine) or the overly flexible methylene-spacer analog 2-(azetidin-3-ylmethoxy)-5-nitropyridine (additional rotatable bond) . This intermediate flexibility profile enhances the probability of identifying ligand-efficient hits in biophysical screens [3].

GMP-adjacent Scale-up Where Vendor QC Documentation and Multi-Supplier Redundancy Are Critical

For projects transitioning from discovery to preclinical development, procurement teams require building blocks with documented purity, batch-specific analytical data, and redundancy across qualified suppliers. 2-(Azetidin-3-yloxy)-5-nitropyridine is offered by at least three independent vendors at ≥98% purity with NMR, HPLC, and GC certificates . This multi-supplier landscape, combined with the compound's ISO-certified production at certain vendors, mitigates the risk of single-source dependency and facilitates technology transfer to CRO/CDMO partners. Analogs such as 2-(azetidin-3-yl)-5-nitropyridine have a more limited commercial footprint, increasing procurement risk .

Quote Request

Request a Quote for 2-(Azetidin-3-yloxy)-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.